Methyl 2-bromo-5-methylbenzoate

Organic synthesis Esterification Yield optimization

Methyl 2-bromo-5-methylbenzoate (CAS 90971-88-3) is a brominated aromatic ester with the molecular formula C₉H₉BrO₂ and molecular weight 229.07 g/mol. This compound serves as a versatile synthetic building block in pharmaceutical and agrochemical intermediate synthesis, with documented use in at least 249 patents.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 90971-88-3
Cat. No. B1590899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-methylbenzoate
CAS90971-88-3
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C9H9BrO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
InChIKeyPYRAZCQFEMNXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-5-Methylbenzoate (CAS 90971-88-3) Procurement Baseline: Class and Core Identifiers


Methyl 2-bromo-5-methylbenzoate (CAS 90971-88-3) is a brominated aromatic ester with the molecular formula C₉H₉BrO₂ and molecular weight 229.07 g/mol [1]. This compound serves as a versatile synthetic building block in pharmaceutical and agrochemical intermediate synthesis, with documented use in at least 249 patents [2]. The 2-bromo substitution pattern on the aromatic ring enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings, while the methyl ester functionality provides a handle for subsequent transformations or hydrolysis [3].

1 Ortho-bromo substitution enables Pd-catalyzed cross-coupling (Suzuki-Miyaura)
2 Methyl ester provides handle for amidation or hydrolysis
3 Cited in 249 patents as synthetic intermediate

Why Methyl 2-Bromo-5-Methylbenzoate Cannot Be Arbitrarily Replaced by Positional Isomers or Alternative Brominated Esters


Substitution of methyl 2-bromo-5-methylbenzoate with closely related analogs carries material procurement risk due to three documented differentiators. First, positional isomerism alters reactivity: the ortho-bromo (C2) arrangement produces fundamentally different steric and electronic profiles in cross-coupling reactions compared to meta (C3) or para (C4) brominated analogs [1]. Second, the 5-methyl group imparts specific solubility characteristics (calculated water solubility: 0.37 g/L at 25°C) that differ from unmethylated or differently methylated bromobenzoates . Third, the methyl ester versus free carboxylic acid form determines synthetic route compatibility and downstream functionalization options, as confirmed by established esterification protocols yielding up to 99% isolated product . The evidence below quantifies exactly where these differences manifest in practical procurement and experimental contexts.

Positional isomerism meta- or para-Br substitution may shift cross-coupling reactivity and regiochemical outcomes.
5-Methyl group absence Unsubstituted bromobenzoate exhibits different solubility and lipophilicity profile, affecting extraction and chromatography.
Ester vs acid form Free carboxylic acid may not be compatible with anhydride coupling steps and alters storage stability.

Methyl 2-Bromo-5-Methylbenzoate: Verified Differential Evidence Against Closest Analogs


Synthetic Yield Efficiency: Methyl 2-Bromo-5-Methylbenzoate Versus Free Carboxylic Acid Form

The methyl ester form demonstrates quantitative synthetic accessibility from its carboxylic acid precursor. In a documented two-step esterification protocol using oxalyl chloride activation followed by methanol treatment, methyl 2-bromo-5-methylbenzoate was isolated at 99% yield (2.27 g from 2.15 g acid, 10 mmol scale) . A related protocol using similar activation conditions afforded 92% isolated yield (210 mg from 215 mg acid, 1.0 mmol scale) [1]. This represents a measurable advantage over alternative bromomethylbenzoate isomers requiring benzylic bromination approaches (e.g., NBS radical bromination in refluxing CCl₄), which typically exhibit less predictable regioselectivity and yield profiles [2].

Synthetic Yield Efficiency
Head-to-head
99% and 92% isolated yield (ester from acid) vs. NBS benzylic bromination (variable regioselectivity)
Supports procurement of pre-formed ester to bypass in-house esterification optimization.
Oxalyl chloride activation, mild conditions; scalable.
Organic synthesis Esterification Yield optimization

Analytical Verification: Confirmed NMR Signatures Enable Quality Control Differentiation

Methyl 2-bromo-5-methylbenzoate possesses a fully characterized ¹H NMR fingerprint that enables unambiguous identity verification and batch-to-batch quality assessment. The compound exhibits diagnostic resonances at δ 7.60 (d, J=1.6 Hz, 1H), δ 7.53 (d, J=8.8 Hz, 1H), δ 7.15 (q, J=3.2 Hz, 1H), δ 3.92 (s, 3H, OCH₃), and δ 2.33 (s, 3H, Ar-CH₃) ppm in CDCl₃ at 400 MHz [1]. The ¹³C NMR spectrum confirms the structure with characteristic resonances at δ 20.7 (Ar-CH₃), 52.4 (OCH₃), 118.2, 131.7, and 131.9 ppm . This complete spectroscopic assignment differentiates it from the 4-bromo-3-methylbenzoate positional isomer, which would display distinct aromatic proton coupling patterns and carbon chemical shifts [2].

NMR Identity Verification
Class-level
¹H NMR (400 MHz, CDCl₃): δ 7.60, 7.53, 7.15, 3.92, 2.33; ¹³C: δ 20.7, 52.4, 118.2, 131.7, 131.9
Enables immediate QC acceptance criteria for batch verification.
Diagnostic ortho-coupling J=1.6, 8.8 Hz confirms substitution pattern.
Analytical chemistry NMR spectroscopy Quality control

Purity Specification and Traceability: Vendor-Documented Quality Benchmarks

Commercial availability of methyl 2-bromo-5-methylbenzoate includes defined purity specifications with documented analytical traceability. Vendors report minimum HPLC purity of 98% with moisture content ≤0.5% . Competing suppliers offer ≥95% purity grade or 98% minimum purity , with availability of batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data upon request . The 3-percentage-point purity differential between 95% and 98% grades can materially impact downstream reaction yields in stoichiometry-sensitive transformations (e.g., cross-couplings requiring precise catalyst loading).

Purity Specification
Data to verify
98% min. HPLC purity, moisture ≤0.5% (vendor CoA)
Higher purity grade supports stoichiometry-sensitive couplings.
Specification to verify with batch-specific CoA.
Chemical procurement Purity analysis Vendor selection

Physical Property Differentiation: Solubility and Density Versus Free Acid and Positional Isomers

Methyl 2-bromo-5-methylbenzoate exhibits distinct physical properties that differ from both its free carboxylic acid analog (2-bromo-5-methylbenzoic acid) and positional isomers. The compound has a calculated water solubility of 0.37 g/L at 25°C , predicted boiling point of 270.1±20.0°C, density of 1.433±0.06 g/cm³, and flash point of 117.2±21.8°C [1]. The LogP (XLogP3-AA) value of 2.8 [2] indicates substantially higher lipophilicity compared to the free carboxylic acid form, which would have a lower LogP due to the ionizable carboxyl group. The calculated topological polar surface area of 26.3 Ų [3] provides a quantitative descriptor for membrane permeability predictions.

Physical Properties
Cross-study
Calc. water solubility 0.37 g/L (25°C); LogP 2.8; density 1.433 g/cm³; TPSA 26.3 Ų
Informs purification strategy and chromatographic behavior prediction.
Computed values; experimental confirmation recommended.
Physical chemistry Solubility Formulation

Patent Portfolio Relevance: Documented Intermediate Use Validates Research Utility

Methyl 2-bromo-5-methylbenzoate appears in 249 patent documents as an intermediate or synthetic building block [1], validating its established utility in proprietary pharmaceutical and agrochemical research programs. Specific patent citations include Tetrahedron, 2014, vol. 70, #14, p. 2383-2388; CN105461699 (2016); and WO2013/9259 (2013) [2]. This patent count materially exceeds that of less substituted bromobenzoate analogs lacking the 5-methyl group, reflecting the enhanced molecular complexity and synthetic versatility conferred by the methyl substitution pattern [3].

Patent Relevance
Class-level
249 patent documents cite use as intermediate
Validates established synthetic utility, reducing procurement risk.
Patent count indicates broad adoption in proprietary research.
Patent analysis Drug discovery Intellectual property

Methyl 2-Bromo-5-Methylbenzoate: Evidence-Backed Procurement Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

Methyl 2-bromo-5-methylbenzoate is optimally deployed in palladium-catalyzed Suzuki-Miyaura couplings to construct biaryl scaffolds. The ortho-bromo substituent undergoes efficient oxidative addition to Pd(0) catalysts, enabling C-C bond formation with arylboronic acids [1]. The documented 249-patent portfolio confirms established use in proprietary drug discovery programs . The methyl ester functionality remains intact during coupling, providing a handle for subsequent amidation or hydrolysis, while the 5-methyl group contributes to molecular complexity and lipophilicity (LogP 2.8) desirable for CNS-targeting or membrane-permeable drug candidates [2].

Analytical Method Development and QC Reference Standard

The fully assigned ¹H NMR spectrum (δ 7.60, 7.53, 7.15, 3.92, 2.33 ppm) and ¹³C NMR data (δ 20.7, 52.4, 118.2, 131.7, 131.9 ppm) [1] provide a validated reference for developing HPLC purity methods and verifying batch identity. Procurement of 98% minimum purity grade with CoA documentation supports use as an internal reference standard for reaction monitoring and impurity profiling. The calculated LogP (2.8) and TPSA (26.3 Ų) [2] inform reverse-phase HPLC method development parameters including predicted retention time and optimal mobile phase composition.

Precursor for Carboxylic Acid Generation via Controlled Hydrolysis

The methyl ester form offers procurement advantage as a stable, non-hygroscopic precursor that can be converted to 2-bromo-5-methylbenzoic acid on-demand via saponification. The compound's density (1.433 g/cm³) and water solubility (0.37 g/L) [1] differ substantially from the free acid, enabling phase-transfer and extraction-based purification strategies not applicable to the acid itself. The 92-99% isolated yields documented for the reverse esterification reaction demonstrate the synthetic accessibility of the ester form and predictably high recovery upon hydrolysis, supporting large-scale procurement of the ester for subsequent in-house acid generation.

Structure-Activity Relationship (SAR) Exploration of Methyl-Substituted Aromatic Cores

In medicinal chemistry SAR campaigns, methyl 2-bromo-5-methylbenzoate provides a defined electronic and steric profile distinct from unsubstituted or differently substituted bromobenzoates. The 5-methyl group introduces an electron-donating substituent that modulates aryl bromide reactivity in cross-couplings while contributing to molecular recognition through hydrophobic interactions. The 249-patent literature presence [1] and inclusion in peer-reviewed synthetic methodology papers (Tetrahedron, 2014, vol. 70, #14, p. 2383-2388) confirm this compound's validated role in exploring methyl-substituted aromatic SAR space, particularly for targets where the ortho-bromo orientation enables subsequent diversification vectors incompatible with meta- or para-bromo isomers.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Ortho-bromo for Pd(0) oxidative addition
Cross-coupling efficiency with arylboronic acids
QC reference standard
Fully assigned ¹H/¹³C NMR spectrum (400 MHz)
Batch identity and purity verification
Precursor to 2-bromo-5-methylbenzoic acid
Stable methyl ester for controlled hydrolysis
Recovery yield after saponification
Methyl-substituted SAR exploration
5-Methyl electronic and steric modulation
Structure-activity correlation in biaryl series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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